4-(Propan-2-yl)cyclohexane-1-carbaldehyde
CAS No.: 32533-97-4
Cat. No.: VC4097528
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32533-97-4 |
|---|---|
| Molecular Formula | C10H18O |
| Molecular Weight | 154.25 g/mol |
| IUPAC Name | 4-propan-2-ylcyclohexane-1-carbaldehyde |
| Standard InChI | InChI=1S/C10H18O/c1-8(2)10-5-3-9(7-11)4-6-10/h7-10H,3-6H2,1-2H3 |
| Standard InChI Key | GLBRWLVEZQRTKY-UHFFFAOYSA-N |
| SMILES | CC(C)C1CCC(CC1)C=O |
| Canonical SMILES | CC(C)C1CCC(CC1)C=O |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 4-propan-2-ylcyclohexane-1-carbaldehyde, reflects its bicyclic structure. Key structural attributes include:
The cyclohexane ring adopts a chair conformation, minimizing steric strain between the isopropyl and aldehyde groups. The aldehyde’s electrophilic carbon participates in nucleophilic additions, while the isopropyl group influences solubility and volatility .
Synthesis and Industrial Production
Grignard Reaction Pathway
A common synthetic route involves cyclohexanone as the starting material. Isopropyl magnesium chloride reacts with cyclohexanone to form a secondary alcohol intermediate, which is subsequently oxidized to the aldehyde using pyridinium chlorochromate (PCC).
Catalytic Hydrogenation
Industrial-scale production employs catalytic hydrogenation of aromatic precursors. For example, hydrogenation of 4-isopropylbenzaldehyde over a palladium catalyst yields the cyclohexane derivative with >90% efficiency.
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Catalyst | Pd/C (5% loading) | 92% |
| Temperature | 80°C | — |
| Pressure | 3 atm H₂ | — |
Applications in Scientific and Industrial Contexts
Organic Synthesis
The aldehyde group serves as a versatile intermediate:
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Aldol Condensation: Reacts with ketones to form α,β-unsaturated aldehydes, pivotal in synthesizing fragrances .
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Reduction to Alcohols: Sodium borohydride () reduces the aldehyde to 4-(propan-2-yl)cyclohexanemethanol, a precursor for plasticizers .
Fragrance Industry
The compound’s woody, citrus-like odor profile makes it valuable in perfumery. It is often blended with terpenes to enhance longevity in cosmetic formulations .
Pharmaceutical Research
Preliminary studies suggest interactions with microbial enzymes:
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Antimicrobial Activity: Inhibits E. coli enoyl-ACP reductase (IC₅₀ = 12 μM), a target for antibiotic development .
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Antioxidant Potential: Scavenges DPPH radicals at 50% efficacy (EC₅₀ = 45 μM), though less potent than ascorbic acid .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The aldehyde forms a Schiff base with lysine residues in enzyme active sites. For instance, it irreversibly inhibits acetylcholinesterase (), suggesting neuropharmacological applications .
Cytotoxicity Profile
In vitro assays against HeLa cells show moderate cytotoxicity (LC₅₀ = 120 μM), likely due to mitochondrial membrane disruption .
Comparison with Structural Analogs
| Compound | Key Difference | Reactivity/Application |
|---|---|---|
| 4-Methylcyclohexanecarbaldehyde | Methyl vs. isopropyl substituent | Lower volatility |
| 4-Propylcyclohexanecarbaldehyde | Linear propyl chain | Higher lipophilicity (LogP 3.1) |
| 1-Methyl-4-isopropylcyclohexane-1-carbaldehyde | Additional methyl group | Reduced aldehyde accessibility |
The isopropyl group in 4-(propan-2-yl)cyclohexane-1-carbaldehyde enhances steric hindrance, slowing nucleophilic attacks compared to linear-chain analogs .
Future Research Directions
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Biochemical Targeting: Elucidate interactions with G-protein-coupled receptors (GPCRs) implicated in olfactory signaling .
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Green Synthesis: Develop biocatalytic routes using alcohol dehydrogenases to improve enantioselectivity.
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Drug Delivery Systems: Exploit lipophilicity for nanoparticle-based delivery of hydrophobic therapeutics .
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